molecular formula C21H25N3O6S B2572218 methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251616-79-1

methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2572218
CAS No.: 1251616-79-1
M. Wt: 447.51
InChI Key: PAAGNDBQTRREIE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a pyridinone moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the azepane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the pyridinone moiety: This can be accomplished through the cyclization of suitable precursors under acidic conditions.

    Coupling of the pyridinone and azepane derivatives: This step involves the reaction of the two intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-30-21(27)16-8-10-17(11-9-16)22-19(25)15-23-12-6-7-18(20(23)26)31(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAGNDBQTRREIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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